Spiro[2.5]octane-6-thiol
Description
Spiro[2.5]octane-6-thiol is a bicyclic organic compound featuring a spiro junction between a cyclopropane ring and a cyclohexane ring, with a thiol (-SH) functional group at the 6-position. The spiro architecture introduces significant steric constraints, while the thiol group confers unique reactivity, including nucleophilicity, acidity (pKa ~10), and oxidation sensitivity.
Properties
Molecular Formula |
C8H14S |
|---|---|
Molecular Weight |
142.26 g/mol |
IUPAC Name |
spiro[2.5]octane-6-thiol |
InChI |
InChI=1S/C8H14S/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2 |
InChI Key |
IVNCPULBXLYQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1S)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-6-thiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihalide with a thiol-containing nucleophile can yield the desired spirocyclic thiol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted spirocyclic compounds depending on the nature of the substituent introduced.
Scientific Research Applications
Spiro[2.5]octane-6-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of spiro[2.5]octane-6-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Functional Group Reactivity
- Thiol (-SH) vs. Carboxylic Acid (-COOH):
The thiol group in this compound is less acidic (pKa ~10) than carboxylic acid derivatives (pKa ~4–5) but more nucleophilic. This enables selective thiol-disulfide exchange reactions, unlike the carboxylate’s propensity for esterification or amidation . - Thiol vs. Bromoethyl (-CH₂CH₂Br):
Bromoethyl derivatives (e.g., CID 155820887) act as electrophiles in SN2 reactions, whereas the thiol group serves as a nucleophile or reducing agent. Thiols also exhibit lower leaving-group ability compared to bromide . - Thiol vs. Sulfonyl (-SO₂): Sulfonyl groups (e.g., 6-[(4-chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane) enhance stability and hydrogen-bonding capacity, making them suitable for targeting sulfonamide-binding enzymes. Thiols, however, are prone to oxidation, limiting their use in oxidative environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
